2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of benzimidazoquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzimidazoquinazoline core, which is fused with a thioether linkage to an acetamide moiety substituted with a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2-methoxyphenyl)acetamide typically involves a multi-step process One common method includes the cyclization of 2-arylbenzoimidazoles with appropriate reagents to form the benzimidazoquinazoline core
Acetamide Formation: Finally, the acetamide moiety is introduced by reacting the thioether intermediate with acetic anhydride and a methoxyphenylamine derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2-methoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Research: The compound is used as a model compound in synthetic chemistry to develop new synthetic methodologies and reaction mechanisms.
Mechanism of Action
The mechanism of action of 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, that are crucial for cellular processes. The compound may inhibit the activity of these targets, leading to the disruption of cellular pathways and ultimately causing cell death or inhibition of cell proliferation . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzimidazo[2,1-a]isoquinoline-6(5H)-ones: These compounds share a similar benzimidazoquinazoline core but differ in their functional groups and linkages.
Carbamoylated Benzimidazo[2,1-a]isoquinolin-6(5H)-ones: These compounds have a carbamoyl group instead of the acetamide moiety.
Benzo[4,5]imidazo[1,2-a]quinoxalines: These compounds have a quinoxaline ring fused to the benzimidazole core.
Uniqueness
2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2-methoxyphenyl)acetamide is unique due to its specific combination of a benzimidazoquinazoline core with a thioether linkage and an acetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2S/c1-29-20-13-7-5-11-18(20)24-21(28)14-30-23-26-16-9-3-2-8-15(16)22-25-17-10-4-6-12-19(17)27(22)23/h2-13H,14H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWPTFAYCRKKQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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